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molecular formula C4H13NNaO7P2 B166872 Alendronate sodium CAS No. 129318-43-0

Alendronate sodium

Cat. No. B166872
M. Wt: 272.09 g/mol
InChI Key: NLILQNGSPQHASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08003820B2

Procedure details

A clear solution was prepared by dissolving 20 g of crude alendronate sodium in a solvent mixture containing 400 ml of water and 100 ml of methyl ethyl ketone by heating to reflux at temperature of about 72° C. with simultaneous stirring over a period of about 70 minutes. The solution was than filtered through cloth to make it free from particles, the filter was washed with 8 ml of water and the filtrate was transferred into another round bottom flask, subjected to cooling to a temperature of about 30° C. and than to 5° C. with simultaneous stirring for a period of about 90 minutes until the solid separated. The solid that was obtained was separated through filtration followed by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water and subjected to suction drying at a temperature of about 25° C. for a period of about 20 minutes. Then the obtained wet solid was finally subjected to drying in an oven by applying vacuum at about 100 millibarto afford 17 g (yield 85%) alendronate sodium trihydrate.
Name
alendronate sodium
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
alendronate sodium trihydrate
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:9]([O-:12])([OH:11])=[O:10])([P:5]([OH:8])([OH:7])=[O:6])[OH:4].[Na+:15].[OH2:16]>C(C(C)=O)C>[CH2:1]([CH2:13][NH2:14])[CH2:2][C:3]([P:5]([O-:7])([OH:8])=[O:6])([P:9]([OH:12])([OH:11])=[O:10])[OH:4].[OH2:16].[OH2:4].[OH2:4].[Na+:15] |f:0.1,4.5.6.7.8|

Inputs

Step One
Name
alendronate sodium
Quantity
20 g
Type
reactant
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+]
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
72 °C
Stirring
Type
CUSTOM
Details
with simultaneous stirring over a period of about 70 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A clear solution was prepared
TEMPERATURE
Type
TEMPERATURE
Details
by heating
FILTRATION
Type
FILTRATION
Details
than filtered through cloth
WASH
Type
WASH
Details
the filter was washed with 8 ml of water
CUSTOM
Type
CUSTOM
Details
the filtrate was transferred into another round bottom flask
TEMPERATURE
Type
TEMPERATURE
Details
to cooling to a temperature of about 30° C. and than to 5° C.
STIRRING
Type
STIRRING
Details
with simultaneous stirring for a period of about 90 minutes until the solid
Duration
90 min
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
The solid that was obtained
CUSTOM
Type
CUSTOM
Details
was separated through filtration
WASH
Type
WASH
Details
by washing with a mixture of 2 ml of methyl ethyl ketone and 4 ml of water
CUSTOM
Type
CUSTOM
Details
drying at a temperature of about 25° C. for a period of about 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to drying in an oven

Outcomes

Product
Details
Reaction Time
70 min
Name
alendronate sodium trihydrate
Type
product
Smiles
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.O.O.O.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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